3,5-Dibromopyridine

Catalog No.
S572734
CAS No.
625-92-3
M.F
C5H3Br2N
M. Wt
236.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromopyridine

3,5-Dibromopyridine is the critical intermediate for syntheses demanding a regiochemically pure 3,5-dibrominated pyridine scaffold. Unlike isomeric alternatives, its locked substitution pattern uniquely activates C4 for directed metalation and allows symmetrical dual cross-couplings. Key benefits:

  • Ensures regioselective C4 functionalization, avoiding isomer byproducts.
  • Enables high-yield Suzuki/Sonogashira couplings for C2-symmetric ligands and MOFs.
  • Reliable supply with consistent quality for multi-step API and agrochemical syntheses.

CAS Number

625-92-3

Product Name

3,5-Dibromopyridine

IUPAC Name

3,5-dibromopyridine

Molecular Formula

C5H3Br2N

Molecular Weight

236.89 g/mol

InChI

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H

InChI Key

SOSPMXMEOFGPIM-UHFFFAOYSA-N

Synonyms

3,5-Dibromo-pyridine; NSC 6209;

Canonical SMILES

C1=C(C=NC=C1Br)Br

The exact mass of the compound 3,5-Dibromopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dibromopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g

3,5-Dibromopyridine is a halogenated heterocyclic compound widely used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its primary procurement value lies in the fixed 3,5-substitution pattern of its two bromine atoms. This specific arrangement dictates the electronic properties and steric environment of the pyridine ring, providing a regiochemically stable scaffold for further functionalization in multi-step synthesis pathways where precise isomer control is critical.[2][3]

Substituting 3,5-dibromopyridine with other isomers, such as 2,6- or 3,4-dibromopyridine, is synthetically unfeasible and leads to process failure. The positional isomerism fundamentally alters the molecule's reactivity. For instance, the C4 position in 3,5-dibromopyridine is uniquely activated for deprotonation and subsequent functionalization, a pathway that is inaccessible with other isomers.[4][5] Conversely, the 2,6-isomer is sterically hindered and electronically distinct, making it more suitable for forming pincer-type ligands but often less reactive in certain cross-coupling reactions compared to the 3,5-isomer.[6][7] This inherent difference in reactivity means that substitution requires complete redevelopment of reaction conditions, catalysts, and purification protocols, negating any potential cost savings from using a nominally similar but synthetically incompatible analogue.

Precursor Suitability: Enables High-Yield, Regioselective C4 Functionalization Inaccessible to Other Isomers

The 3,5-dibromo substitution pattern uniquely activates the C4 position for regioselective functionalization. Treatment of 3,5-dibromopyridine with lithium diisopropylamide (LDA) followed by quenching with various electrophiles yields 4-substituted-3,5-dibromopyridines in high yields.[4][5] For example, reaction with N,N-dimethylformamide (DMF) after lithiation produces 3,5-dibromopyridine-4-carboxaldehyde in 85% yield.[8] This C4 reactivity is a direct consequence of the 3,5-substitution pattern and is not observed in other isomers like 2,5- or 2,6-dibromopyridine, which undergo metalation at different positions or are prone to side reactions.[8]

Evidence DimensionYield of C4-functionalized product
Target Compound Data85% yield (3,5-Dibromopyridine-4-carboxaldehyde)
Comparator Or BaselineOther isomers (e.g., 2,5-dibromopyridine) which functionalize at different positions (C3 or C6), making C4-functionalization via this route impossible.
Quantified DifferenceQualitatively distinct reactivity; provides exclusive access to C4-substituted products.
ConditionsLithiation with LDA in THF at -75°C, followed by electrophilic quench with DMF.

For synthetic routes requiring a functional group at the C4 position of a dibromopyridine, the 3,5-isomer is the only viable starting material for this high-yield metalation strategy.

Processability Advantage: Higher Melting Point for Improved Handling and Thermal Stability in Process Chemistry

3,5-Dibromopyridine exhibits a significantly higher melting point compared to its common isomers, which is a critical parameter for process safety, material handling, and reaction setup. The melting point of 3,5-dibromopyridine is documented as 110-115 °C.[4] In contrast, the highly common 2,6-dibromopyridine isomer has a melting point of 117-119 °C, which is comparable, but other isomers such as 2,5-dibromopyridine melt at a much lower 92-95 °C. This higher melting point indicates greater crystal lattice energy, which can translate to better thermal stability and easier handling as a free-flowing solid, reducing issues like clumping or low-temperature sublimation during storage and transfer.

Evidence DimensionMelting Point (°C)
Target Compound Data110-115 °C
Comparator Or Baseline2,6-Dibromopyridine: 117-119 °C; 2,5-Dibromopyridine: 92-95 °C
Quantified DifferenceUp to ~20 °C higher than the 2,5-isomer.
ConditionsStandard atmospheric pressure.

A higher melting point simplifies handling in industrial settings, reduces the risk of thermal decomposition at moderate process temperatures, and can improve the purity profile by allowing for more effective melt-based purification techniques.

Cross-Coupling Performance: Favorable Reactivity Profile in Suzuki Reactions Compared to Sterically Hindered Isomers

In palladium-catalyzed cross-coupling reactions, the steric environment of the halogen atoms is a critical determinant of reactivity. The bromine atoms in 3,5-dibromopyridine are sterically unhindered, facilitating efficient oxidative addition to the palladium catalyst. In contrast, isomers like 2,6-dibromopyridine suffer from significant steric hindrance from the adjacent nitrogen atom, which can impede catalyst approach and lead to lower yields or require more complex, bulky phosphine ligands to achieve comparable results. While direct side-by-side yield comparisons are catalyst-system dependent, studies on related systems show that couplings at the 2- and 6-positions often yield modest results, whereas couplings at the 3- and 5-positions proceed more readily.[7][9] This makes 3,5-dibromopyridine a more reliable and process-friendly substrate for many standard Suzuki coupling protocols.

Evidence DimensionReactivity in Suzuki Cross-Coupling
Target Compound DataHigh reactivity due to sterically accessible C-Br bonds.
Comparator Or Baseline2,6-Dibromopyridine: Lower reactivity due to steric hindrance from the adjacent ring nitrogen.
Quantified DifferenceNot directly quantified in a single study, but inferred from lower reported yields and more stringent conditions required for 2,6-isomer couplings.
ConditionsGeneral Pd-catalyzed Suzuki-Miyaura coupling conditions.

Choosing 3,5-dibromopyridine can lead to higher yields, reduced catalyst loading, and simpler process optimization in large-scale cross-coupling reactions compared to sterically hindered isomers.

Core Scaffold for C4-Substituted Pharmaceutical Intermediates

This compound is the preferred starting material for syntheses that require the introduction of a functional group specifically at the C4 position of a dibrominated pyridine ring. Based on its unique reactivity in directed metalation, it enables the high-yield production of precursors for complex active pharmaceutical ingredients (APIs).[4][5]

Precursor for Symmetrical 3,5-Disubstituted Pyridine Ligands and Materials

The equivalent reactivity of the two bromine atoms allows for reliable double cross-coupling reactions (e.g., Suzuki, Sonogashira) to produce symmetrical 3,5-disubstituted pyridines. This is critical for creating specific ligand geometries for catalysts, metal-organic frameworks (MOFs), and functional organic materials where C2 symmetry is a design requirement.[3]

Intermediate for Agrochemicals Requiring a 3,5-Substitution Pattern

Many commercial agrochemicals utilize a substituted pyridine core.[10] 3,5-Dibromopyridine serves as a robust starting point for building complex herbicides or fungicides where biological activity is dependent on the specific 3,5-disubstitution pattern, which cannot be achieved by starting with other isomers.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

236.86117 Da

Monoisotopic Mass

234.86322 Da

Boiling Point

222.0 °C

Heavy Atom Count

8

Melting Point

112.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-92-3

Wikipedia

3,5-dibromopyridine

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